![molecular formula C11H13ClN2S B13068529 4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-D]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound shares a similar pyrimidine core but differs in the presence of a mercapto group instead of a thieno ring.
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-D]pyrimidine: Similar in structure but with a thiophen-2-yl group instead of a propan-2-yl group.
Uniqueness
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and propan-2-yl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H13ClN2S |
|---|---|
分子量 |
240.75 g/mol |
IUPAC名 |
4-chloro-5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-5(2)10-13-9(12)8-6(3)7(4)15-11(8)14-10/h5H,1-4H3 |
InChIキー |
HNFPDBHOJBSJGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



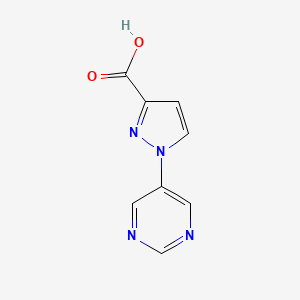
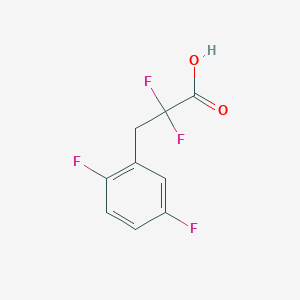
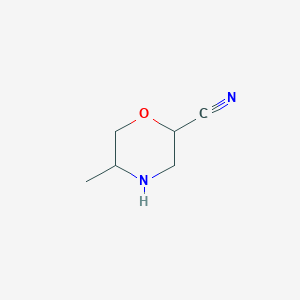


![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)
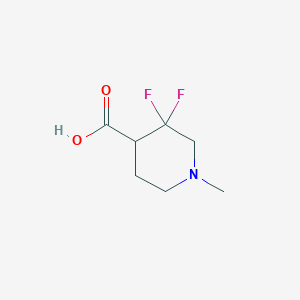

![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
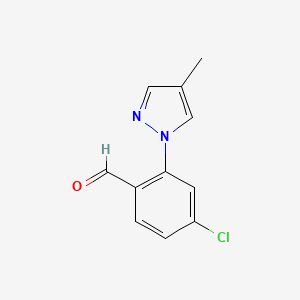
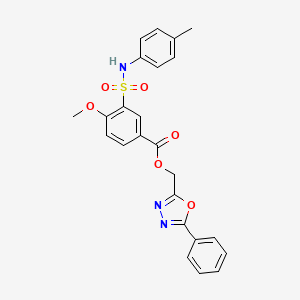

![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
